molecular formula C20H7BF10 B14262139 Bis(pentafluorophenyl)(2-phenylethenyl)borane CAS No. 165612-90-8

Bis(pentafluorophenyl)(2-phenylethenyl)borane

Katalognummer: B14262139
CAS-Nummer: 165612-90-8
Molekulargewicht: 448.1 g/mol
InChI-Schlüssel: XMSQMPVCRARKBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(pentafluorophenyl)(2-phenylethenyl)borane is a compound that has garnered significant interest in the field of chemistry due to its unique properties and versatile applications. This compound is known for its high Lewis acidity and remarkable reactivity, making it a valuable reagent in various chemical processes.

Vorbereitungsmethoden

The synthesis of bis(pentafluorophenyl)(2-phenylethenyl)borane typically involves the reaction of pentafluorophenyl Grignard reagent with boron trichloride, followed by the addition of 2-phenylethenyl groups. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve the use of more scalable and cost-effective reagents, such as commercially available pentafluorophenylborane derivatives .

Analyse Chemischer Reaktionen

Bis(pentafluorophenyl)(2-phenylethenyl)borane undergoes a variety of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Bis(pentafluorophenyl)(2-phenylethenyl)borane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which bis(pentafluorophenyl)(2-phenylethenyl)borane exerts its effects is primarily through its high Lewis acidity. This property allows it to activate various substrates by forming stable complexes with electron-rich species. The compound can also participate in sigma-bond metathesis reactions, where it facilitates the exchange of bonds between different molecules. Molecular targets include alkenes, alkynes, and other unsaturated compounds, which undergo hydroboration or other addition reactions .

Vergleich Mit ähnlichen Verbindungen

Bis(pentafluorophenyl)(2-phenylethenyl)borane is unique compared to other similar compounds due to its combination of high Lewis acidity and the presence of both pentafluorophenyl and phenylethenyl groups. Similar compounds include:

Eigenschaften

CAS-Nummer

165612-90-8

Molekularformel

C20H7BF10

Molekulargewicht

448.1 g/mol

IUPAC-Name

bis(2,3,4,5,6-pentafluorophenyl)-(2-phenylethenyl)borane

InChI

InChI=1S/C20H7BF10/c22-11-9(12(23)16(27)19(30)15(11)26)21(7-6-8-4-2-1-3-5-8)10-13(24)17(28)20(31)18(29)14(10)25/h1-7H

InChI-Schlüssel

XMSQMPVCRARKBQ-UHFFFAOYSA-N

Kanonische SMILES

B(C=CC1=CC=CC=C1)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.